molecular formula C13H9NO5 B044633 N-Phthaloyl-l-glutamic anhydride CAS No. 25830-77-7

N-Phthaloyl-l-glutamic anhydride

Cat. No. B044633
CAS RN: 25830-77-7
M. Wt: 259.21 g/mol
InChI Key: ICDLEMPZXFCQEB-VIFPVBQESA-N
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Description

N-Phthaloyl-L-glutamic anhydride (NPGLA) is recognized for its role in the synthesis of γ-glutamyl amino acids, offering a solution for racemization-free synthesis and enhancing the properties of these amino acids. It is instrumental in the formation of pseudo-peptide bonds, contributing significantly to the study of γ-glutamyl peptides and analogs (Kalyanam & Majeed, 2009).

Synthesis Analysis

A practical synthesis approach for N,N-Phthaloyl-L-glutamic 1,5-anhydride has been established, highlighting its crucial role as a reagent for γ-glutamylations. This synthetic route provides a pathway to glutamylamino acids and peptides, favoring the phthalyl group for protection due to its efficiency in facilitating the formation of γ-glutamyl derivatives (Gu & Jiang, 2004).

Molecular Structure Analysis

The molecular structure of NPGLA was analyzed through the synthesis of thermally stable and optically active copolyamides. This involved the reaction of phthalic anhydride with L-glutamic acid, leading to the development of new polymers with significant thermal and solubility properties (Faghihi et al., 2009).

Chemical Reactions and Properties

Chemical modifications through the reaction with cyclic acid anhydrides in specific solvents have been explored, demonstrating the versatility of NPGLA in forming water-soluble derivatives and highlighting its potential for various applications (Shigemasa et al., 1999).

Physical Properties Analysis

The synthesis and study of poly[γ-(l)-menthyl L- and D-glutamates] from NPGLA provided insights into the physical properties, such as solubility and the formation of specific secondary structures, illustrating the compound's potential in creating polymers with unique physical characteristics (Yamamoto et al., 1970).

Chemical Properties Analysis

NPGLA's chemical properties are highlighted through its role in synthesizing dendritic lipopeptide oligomers. This showcases the compound's utility in forming materials with diverse physicochemical and biological properties, opening avenues for its application in drug delivery systems (Hegde et al., 2020).

Scientific Research Applications

  • Polymer Research

    • Application Summary : N-Phthaloyl-L-glutamic anhydride is used in the synthesis of new organosoluble copolyamides . These copolyamides are thermally stable and optically active polymers .
    • Methods of Application : The compound is synthesized from the reaction of phthalic anhydride with L-glutamic acid in a solution of glacial acetic acid at refluxing temperature . New copolyamides are synthesized through the direct polycondensation reaction of N-Phthaloyl-L-glutamic acid with 1,5-naphthalene diamine, 3,4-diaminobenzophenon in the presence of adipic acid, fumaric acid and terephthalic acid as a second diacid .
    • Results : The resulting polymers were characterized by means of FTIR spectroscopy, UV-vis spectroscopy, elemental analyses, inherent viscosity, specific rotation and thermal properties . These polymers are readily soluble in polar aprotic solvents .
  • Chiral Transfer Reagent

    • Application Summary : N-phthaloyl-L-glutamic anhydride (NPGLA) offers a simple solution for the racemization free synthesis of γ-glutamyl amino acids with usefully enhanced properties .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • γ-Glutamyl Transfer Reagent

    • Application Summary : N-phthaloyl-L-glutamic anhydride (NPGLA) offers a simple solution for the racemization free synthesis of γ-glutamyl amino acids with usefully enhanced properties . γ-glutamyl dipeptides (γ-Glu AA) are defined in this context as the compounds derived by the acylation of an amino acid (AA) through the γ-carboxyl carbon of L-glutamic acid .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Food Industry

    • Application Summary : γ-Glutamyl dipeptides, synthesized using N-phthaloyl-L-glutamic anhydride, have been found to enhance the sensory perception of food, providing a longer lasting food sensation . These compounds, often found in beans, garlic, and onion, are served often with meat dishes .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Nutritional Improvement

    • Application Summary : ε-(γ-Glutamyl)lysine, synthesized using N-phthaloyl-L-glutamic anhydride, has been found to serve as a nutritional source of lysine . This compound is an important amino acid component forming part of food products .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Nutritional improvement of bread has been noticed with ε-(γ-Glutamyl)lysine .
  • Flavor Enhancement

    • Application Summary : Compounds possessing the properties of mouthfulness and thickness and increasing continuity of food taste perception have been termed by the Japanese as “kokumi” flavor compounds . Such properties are ostensibly conferred by the γ-glutamyl residue on the amino acids . These compounds occur in garlic and onion .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The use of beans, garlic, onion being served often with meat dishes for enhancing the sensory perception as well as a longer lasting food sensation .

Safety And Hazards

N-Phthaloyl-l-glutamic anhydride is moisture sensitive . It can cause serious eye damage . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and ensure adequate ventilation .

properties

IUPAC Name

2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDLEMPZXFCQEB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021092
Record name 1H-​Isoindole-​1,​3(2H)​-​dione, 2-​[(3S)​-​tetrahydro-​2,​6-​dioxo-​2H-​pyran-​3-​yl]​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phthaloyl-l-glutamic anhydride

CAS RN

25830-77-7
Record name N-Phthaloyl-L-glutamic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25830-77-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phthaloyl-L-glutamic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-​Isoindole-​1,​3(2H)​-​dione, 2-​[(3S)​-​tetrahydro-​2,​6-​dioxo-​2H-​pyran-​3-​yl]​-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
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Record name N-PHTHALOYL-L-GLUTAMIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN6U9B52ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JA Elberling, RT Zera, SDJ Magnan… - Organic Preparations …, 1979 - Taylor & Francis
… A useful intermediate in this regard is the amino-protected, carboxy-activated glutamic acid derivative, N-phthaloyl-L-glutamic anhydride. cally less hindered y-carbonyl group of this …
Number of citations: 5 www.tandfonline.com
N KALYANAM, M MAJEED - drmajeed.com
A readily available γ-glutamyl transfer reagent, namely, N-phthaloyl-L-glutamic anhydride (NPGLA) offers a simple solution for the racemization free synthesis of γ-glutamyl amino acids …
Number of citations: 3 drmajeed.com
S Jahiji, C Sacalis, A Shabani… - Journal of Natural …, 2023 - eprints.unite.edu.mk
… This derivative was synthesized by regioselective acylation of cyclohexyl amine using N-phthaloyl-L-glutamic anhydride, followed by hydrolysis of phthaloyl group with hydrazine hydrate…
Number of citations: 2 eprints.unite.edu.mk
K Hanabusa, O Tanaka, T Koyama, A Kurose… - Polymer …, 1988 - nature.com
… to Nphthaloyl-L-glutamic anhydride. We also tried their procedure and succeeded in preparing the y-esters (6a–f) of L-glutamic acid by the reaction of N-phthaloyl-L-glutamic anhydride (…
Number of citations: 5 www.nature.com
H Gu, Y Jiang, J Wang - Organic preparations and procedures …, 2004 - Taylor & Francis
… However, an examination of other references revealed the possibility of the utilization of N-phthaloyl-L-glutamic anhydride for L-glutamylations. The earlier rep ~ rts ' ~ * ' ~ suggested …
Number of citations: 25 www.tandfonline.com
ME Anderson, A Meister - Methods in Enzymology, 1985 - Elsevier
… N-Phthaloyl-L-glutamic anhydride (0.05 mol; 12.96 g)3 and ca-aminobutyric acid (0.05 mol; 5.16 g) are placed in a 500-ml round bottom flask equipped with a calcium chloride drying …
Number of citations: 22 www.sciencedirect.com
C Sacalis, S Jahiji, A Avram - Studia Universitatis Babes …, 2022 - search.ebscohost.com
… A new route to obtain by regioselective acylation of cyclohexyl amine using N-phthaloyl-L-glutamic anhydride, followed by hydrolysis of phthaloyl group with hydrazine hydrate was …
Number of citations: 2 search.ebscohost.com
W Wang, J Ding, C Xiao, Z Tang, D Li, J Chen… - …, 2011 - ACS Publications
… Novel amphiphilic alternating polyesters, poly((N-phthaloyl-l-glutamic anhydride)-co-(2-(2-(2-methoxyethoxy)ethoxy)methyl)oxirane) (P(PGA-co-ME 2 MO)), were synthesized by …
Number of citations: 65 pubs.acs.org
HA DeWald, AM Moore - Journal of the American Chemical …, 1958 - ACS Publications
… Sheehan andBolhofer had prepared N,N-phthaloyl-L-glutamic anhydride (I) of unknown optical purity.6 Subsequently, Tipson6 showed Sheehan andBolhofer’s product to contain 88% …
Number of citations: 44 pubs.acs.org
VC da Sesto - sabinsa.ca
… However the availability of N-phthaloyl-L-glutamic anhydride (NPGLA) (Figure 8) in … becomes simpler and higher yielding when N-phthaloylL-glutamic anhydride is used as the …
Number of citations: 3 sabinsa.ca

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